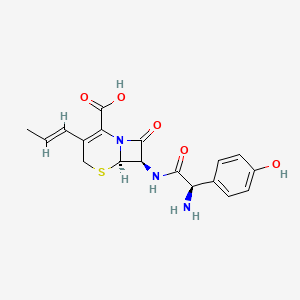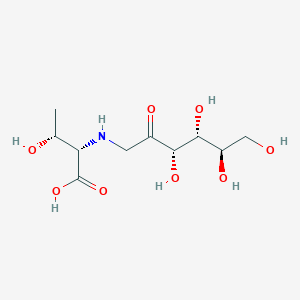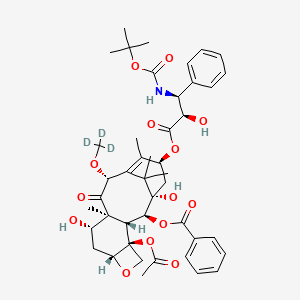
10-Methyl Docetaxel-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl Docetaxel-D3 is a synthetic compound that belongs to the taxane family of drugs. It is a potent anticancer agent that has been extensively studied for its therapeutic potential in various types of cancers.
Mecanismo De Acción
10-Methyl Docetaxel-D3 exerts its anticancer effects by binding to microtubules, which are essential for cell division. It stabilizes microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis. It also inhibits the activity of P-glycoprotein, a protein that is responsible for drug resistance in cancer cells.
Efectos Bioquímicos Y Fisiológicos
10-Methyl Docetaxel-D3 has been shown to have several biochemical and physiological effects. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Methyl Docetaxel-D3 has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied, making it a well-established research tool. It is also relatively easy to synthesize, allowing for large-scale production. However, it has some limitations, including its high toxicity, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on 10-Methyl Docetaxel-D3. One area of research is the development of combination therapies that include 10-Methyl Docetaxel-D3. Another area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 10-Methyl Docetaxel-D3, which could lead to the development of new anticancer agents.
Métodos De Síntesis
The synthesis of 10-Methyl Docetaxel-D3 involves several steps, including the condensation of 10-deacetyl baccatin III with 3-phenylisoserine methyl ester, followed by the selective reduction of the C-13 keto group to form the corresponding alcohol. The final step involves the introduction of a deuterium atom at the C-3 position of the phenylisoserine methyl ester using deuterated methanol.
Aplicaciones Científicas De Investigación
10-Methyl Docetaxel-D3 has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including breast, lung, prostate, ovarian, and gastric cancers. In addition, it has been found to be effective against multidrug-resistant cancers, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-HXAYTVANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl Docetaxel-D3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
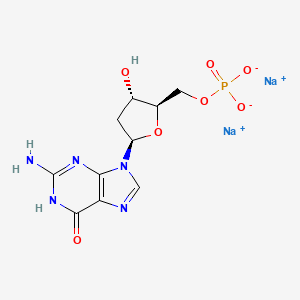
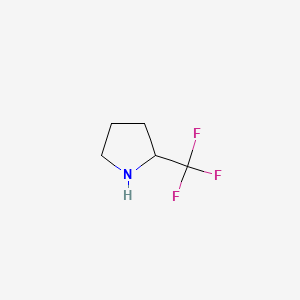

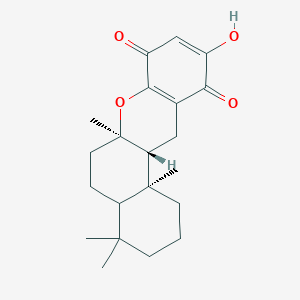
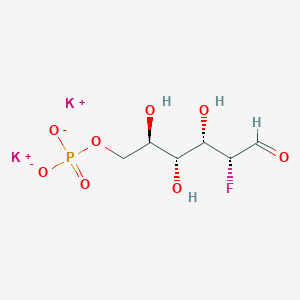
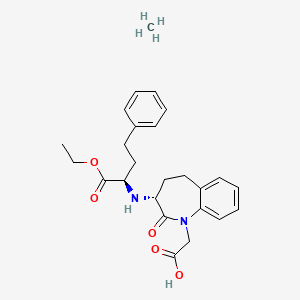
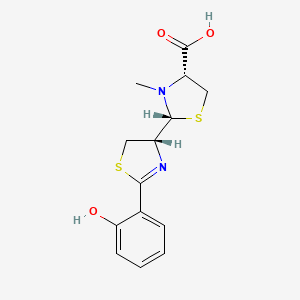

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
